4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide
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Overview
Description
“4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide” is a sulfonamide derivative that has been synthesized for use in pharmaceuticals due to its potent biological properties. The molecular weight of this compound is 264.3g/mol. The dihedral angle between the phenyl and 5-methyl-furan groups is 54.89° and the C=N bond assumes a trans conformation .
Synthesis Analysis
The compound was synthesized and characterized by Infrared, UV–Visible, and NMR analysis . The current work is a set of theoretical studies on this compound using density functional theory .
Molecular Structure Analysis
The optimized structure of the compound was defined using density functional theory . The compound molecular structure and geometry were defined using DFT .
Chemical Reactions Analysis
The compound forms inversion dimers linked by pairs of N-H⋯O hydrogen bonds, resulting in the formation of infinite chains extending along the b axis .
Scientific Research Applications
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) described new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds show promising properties as photosensitizers, with high singlet oxygen quantum yield, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel Benzenesulfonamide Derivatives : Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives showing marked anticancer activity against human colorectal and cervix carcinoma cell lines. These compounds, synthesized from 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, demonstrated potential as new anticancer agents with high selectivity (Karakuş et al., 2018).
Molecular-Electronic Structure and Kinetic Investigation
- Sterically Hindered Isomeric Forms : Rublova et al. (2017) investigated new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These studies provide insight into the molecular-electronic structure and kinetic behaviors of these compounds, contributing to a better understanding of their chemical properties (Rublova et al., 2017).
Luminescence and Antibacterial Properties
- d10 Metal Complexes : Feng et al. (2021) explored d10 metal complexes based on sulfamethoxazole, demonstrating diverse structures, luminescence, and antibacterial properties. This research highlights the potential of these complexes in applications such as antibacterial agents and materials science (Feng et al., 2021).
Rotational Spectroscopy Study
- Conformational Analysis : Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides to determine their conformations and structural influences of different substituents. This research is crucial for understanding the biochemical behavior of these molecules (Vigorito et al., 2022).
Carbonic Anhydrase IX Inhibitors
- Novel Ureido Benzenesulfonamides : Lolak et al. (2019) developed novel ureido benzenesulfonamides incorporating triazine moieties as potent carbonic anhydrase IX inhibitors. These inhibitors have potential applications in treating diseases like cancer (Lolak et al., 2019).
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-9-2-5-11(17-9)8-14-10-3-6-12(7-4-10)18(13,15)16/h2-8H,1H3,(H2,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLCSBAREOBJDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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